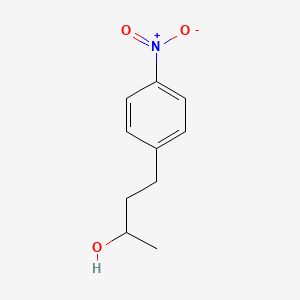

4-(4-Nitrophenyl)butan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPVTVNOYLLUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Nitrophenyl Butan 2 Ol and Its Precursors

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 4-(4-nitrophenyl)butan-2-ol predominantly relies on the formation of its precursor, 4-(4-nitrophenyl)butan-2-one (B1601088). The aldol (B89426) condensation reaction is a primary method for this transformation.

Aldol Condensation Routes to 4-(4-Nitrophenyl)butan-2-one Precursors

The aldol condensation between 4-nitrobenzaldehyde (B150856) and acetone (B3395972) is a classic and effective method for synthesizing 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828), the direct precursor to the title compound after dehydration and reduction. This reaction has been a proving ground for various catalytic systems aimed at improving yield, selectivity, and environmental compatibility.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the aldol reaction of 4-nitrobenzaldehyde and acetone is a benchmark for testing new catalysts. L-proline and its derivatives are particularly effective in catalyzing this reaction with high yield and moderate to high enantioselectivity. The catalytic cycle involves the formation of an enamine intermediate from acetone and proline, which then attacks the aldehyde. The carboxylic acid group of proline is crucial for the reactivity and stereoselectivity of the reaction.

L-prolinamide derivatives have also been shown to be active catalysts. For instance, L-prolinamide itself can catalyze the reaction to give the aldol product in 80% yield with a 30% enantiomeric excess (ee). More complex prolinamides, especially those with a terminal hydroxyl group, can achieve significantly higher enantioselectivities, up to 93% ee for aromatic aldehydes.

Thiourea-based organocatalysts are another important class. A series of novel proline-based organocatalysts incorporating thiourea-amine units have been developed. These catalysts have demonstrated high efficiency in the asymmetric aldol reaction of 4-nitrobenzaldehyde with cyclohexanone, affording products in high diastereoselectivity (up to >99:1), enantioselectivity (up to >99%), and yield (up to >96%). Chiral thioureas derived from (S)-1-(2-pyridyl)ethylamine have also been tested as organocatalysts for the aldol reaction between acetone and 4-nitrobenzaldehyde.

Table 1: Performance of Various Organocatalysts in the Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| L-Proline | 30 | Neat Acetone | Room Temp | High | Moderate | |

| L-Prolinamide | 20 | Neat Acetone | Room Temp | 80 | 30 | |

| L-Prolinamide derivative (3h) | 20 | Neat Acetone | -25 | - | up to 93 | |

| Proline-based Thiourea (7c/7d) | 5 | Saturated Brine | 0 | >96 | >99 |

Metal-Organic Frameworks (MOFs) are crystalline porous materials that have shown great promise as heterogeneous catalysts. Their high surface area and tunable porosity make them suitable for a variety of catalytic applications, including aldol condensations. Chiral MOFs, synthesized through post-synthetic modification with molecules like proline, have been investigated for the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.

Both acidic and basic sites within MOFs can contribute to their catalytic activity. For instance, the introduction of basic amino groups into the MOF structure can enhance the initial activity of the aldol condensation. Several studies have explored the use of MOFs in Henry reactions (nitroaldol condensation), which are mechanistically related to the aldol reaction, demonstrating their potential for C-C bond formation involving nitro compounds.

In an effort to develop more environmentally friendly synthetic methods, the use of water as a solvent has gained significant attention. However, the low solubility of many organic reactants in water presents a major challenge. Aqueous micellar media, formed by surfactants, can overcome this limitation by creating "nano-reactors" that solubilize organic compounds.

The L-proline catalyzed aldol reaction of 4-nitrobenzaldehyde and acetone has been successfully carried out in aqueous micellar solutions using surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB). This approach eliminates the need for organic co-solvents, making the process greener. The micelles are believed to enhance reaction rates and can lead to excellent yields of the desired product.

Other Established and Emerging Synthetic Routes for the Butane Framework

While the aldol condensation is the most prominent route, other methods for constructing the C4 framework exist. Friedel-Crafts alkylation reactions represent an alternative approach. For example, the alkylation of phenol (B47542) with 4-hydroxybutan-2-one using solid acid catalysts can produce a related compound, 4-(4-hydroxyphenyl)butan-2-one. This highlights the potential for Friedel-Crafts type reactions to form the carbon skeleton, which could be adapted for the synthesis of the nitrophenyl analogue.

Reduction and Functional Group Interconversion Pathways to the Alcohol

Once the precursor 4-(4-nitrophenyl)butan-2-one is synthesized, the next critical step is the reduction of the ketone functionality to the corresponding alcohol, this compound. This transformation is a standard functional group interconversion in organic synthesis.

A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that is effective for the reduction of ketones to secondary alcohols. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

For asymmetric reduction, which is crucial for obtaining enantiomerically pure this compound, biocatalysis offers a powerful solution. Enzymatic kinetic resolution (EKR) of the racemic alcohol or its corresponding ester is a widely used methodology. This can involve the use of lipases for enantioselective transesterification. Alternatively, whole-cell biocatalysts, such as baker's yeast, can be used for the asymmetric reduction of the ketone precursor.

Furthermore, the nitro group of this compound can be reduced to an amino group, opening up avenues for further derivatization. This is particularly relevant in medicinal chemistry, where the resulting 4-aminophenyl derivative can be a key building block.

Stereoselective Reduction of 4-(4-Nitrophenyl)butan-2-one to the Chiral Alcohol

The conversion of the prochiral ketone, 4-(4-nitrophenyl)butan-2-one, to the chiral alcohol, this compound, is a critical step in accessing enantiomerically pure forms of this compound. Various stereoselective reduction strategies have been developed to control the formation of the desired stereoisomer.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of reducing 4-(4-nitrophenyl)butan-2-one, a chiral auxiliary could be attached to the molecule, for example, by forming a chiral ketal or enamine. The inherent chirality of the auxiliary would then bias the delivery of a hydride reagent to one of the two faces of the carbonyl group, leading to a diastereoselective reduction. After the reduction, the chiral auxiliary is removed, yielding the enantiomerically enriched alcohol.

While specific examples of chiral auxiliary-controlled reductions of 4-(4-nitrophenyl)butan-2-one are not extensively documented in the literature, the general principles of this methodology are well-established. For instance, chiral oxazolidinones and pseudoephedrine are commonly used auxiliaries that have proven effective in controlling the stereochemistry of reactions at the α-position to a carbonyl group. wikipedia.org The application of such auxiliaries to the reduction of β-nitro ketones represents a viable, albeit less direct, strategy for obtaining chiral this compound.

Enantioselective catalytic hydrogenation is a powerful and atom-economical method for the asymmetric reduction of ketones. wikipedia.org This technique employs a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to facilitate the addition of hydrogen across the carbonyl double bond with high enantioselectivity. wikipedia.org The catalyst, present in substoichiometric amounts, creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol.

For the asymmetric hydrogenation of aryl ketones similar to 4-(4-nitrophenyl)butan-2-one, various highly effective catalyst systems have been developed. These often consist of a metal precursor and a chiral ligand. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Below is a table summarizing representative catalyst systems and their performance in the asymmetric hydrogenation of related aryl ketones, which could be applicable to the reduction of 4-(4-nitrophenyl)butan-2-one.

| Catalyst System | Substrate | H2 Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee) (%) |

| RuCl₂[(S)-tolbinap][(R)-dmapen] | (E)-Chalcone | 40 | 0 | 2-Propanol | 97 |

| Ru-XylSunPhos-Daipen | 4-Chlorophenylpyridylketone | N/A | N/A | N/A | 97.3 |

| Rh-Me-PennPhos | Alkyl methyl ketones | N/A | N/A | N/A | High |

Table 1: Representative Catalyst Systems for Enantioselective Hydrogenation of Aryl Ketones

The successful application of these catalyst systems to 4-(4-nitrophenyl)butan-2-one would depend on the compatibility of the nitro group with the reaction conditions. The nitro group is susceptible to reduction under certain hydrogenation conditions, which could lead to the formation of the corresponding aniline (B41778) as a byproduct. Therefore, careful selection of the catalyst and optimization of reaction parameters would be necessary to achieve a chemoselective reduction of the ketone in the presence of the nitro group.

Enzymatic kinetic resolution is a powerful biocatalytic method for obtaining enantiomerically pure alcohols. nih.gov This strategy relies on the ability of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other. mdpi.com This results in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically enriched alcohol, which can then be separated.

While specific studies on the enzymatic kinetic resolution of this compound are limited, research on related β-nitro alcohols and other secondary alcohols provides a strong basis for the potential application of this methodology. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PSL) are frequently used for these transformations. nih.gov The choice of acyl donor and solvent can significantly influence both the reaction rate and the enantioselectivity.

The following table presents data from the enzymatic kinetic resolution of related nitro-substituted and secondary alcohols, illustrating the potential of this method.

| Enzyme | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Alcohol (%) | Enantiomeric Excess (ee) of Ester (%) |

| Lipase AK | 1-(3-benzyloxy)-1-nitro-1-phenylpropan-2-ol | Vinyl acetate | Hexane | 99 | 98.5 |

| Lipase PS (Amano) | Racemic benzylic alcohol intermediate | N/A | Water | High | High |

| Amano Lipase AK | trans-2-phenylchroman-4-ol | Vinyl acetate | THF | >99 | 50-99 |

Table 2: Examples of Enzymatic Kinetic Resolution of Related Alcohols

These examples demonstrate that lipases can exhibit high enantioselectivity towards alcohols containing nitro groups and aromatic rings, suggesting that a similar approach could be successfully applied to the kinetic resolution of racemic this compound.

General Reductive Methodologies (e.g., Hydride Reagents like NaBH₄, LiAlH₄)

For the non-stereoselective synthesis of this compound, standard hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon of 4-(4-nitrophenyl)butan-2-one, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol or ethanol. It selectively reduces aldehydes and ketones and is generally unreactive towards nitro groups under standard conditions. This chemoselectivity makes NaBH₄ a suitable reagent for the synthesis of racemic this compound.

Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org While it readily reduces ketones to alcohols, its high reactivity can also lead to the reduction of the nitro group to an amino group. Therefore, for the synthesis of this compound, the milder and more chemoselective sodium borohydride is generally the preferred reagent.

The general reaction for the reduction of 4-(4-nitrophenyl)butan-2-one with NaBH₄ can be represented as follows:

4-(4-Nitrophenyl)butan-2-one + NaBH₄ → this compound

Nitration Strategies for Alcohol Synthesis (e.g., Mechanochemical Nitration of related alcohols)

The synthesis of this compound can also be envisioned through the nitration of a precursor alcohol, such as 4-phenylbutan-2-ol. Traditional nitration methods often employ harsh conditions, such as a mixture of nitric and sulfuric acids, which can lead to side reactions and are environmentally undesirable. nih.gov

A more sustainable approach is mechanochemical nitration, which involves the use of a ball mill to facilitate the reaction in the absence of a bulk solvent. researchgate.netrsc.org This technique has been shown to be effective for the nitration of a variety of aromatic compounds and alcohols. nih.govresearchgate.netrsc.org

Research on the mechanochemical nitration of a mixture of 2-phenylethanol (B73330) and 4-phenylbutan-2-ol has demonstrated that nitration occurs preferentially at the aromatic ring. nih.gov This suggests that the direct nitration of 4-phenylbutan-2-ol could be a viable route to this compound. The reaction typically employs a nitrating agent, such as a saccharin-derived reagent, and a Lewis acid catalyst under liquid-assisted grinding (LAG) conditions. researchgate.net

This method offers several advantages, including reduced solvent waste, shorter reaction times, and often higher selectivity compared to conventional solution-phase methods. nih.gov The scalability of mechanochemical processes has also been demonstrated, making it an attractive methodology for larger-scale synthesis. nih.gov

Comprehensive Reaction Chemistry and Mechanistic Investigations of 4 4 Nitrophenyl Butan 2 Ol

Transformations Involving the Secondary Alcohol Moiety

The secondary alcohol group is a key site for synthetic transformations, allowing for conversion into ketones or substitution with various nucleophiles.

Oxidation Reactions to Ketones and Aldehydes

The oxidation of secondary alcohols is a fundamental reaction in organic synthesis that yields ketones. libretexts.org In the case of 4-(4-nitrophenyl)butan-2-ol, this transformation results in the formation of 4-(4-nitrophenyl)butan-2-one (B1601088). It is important to note that, unlike primary alcohols which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage as there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation. libretexts.orglibretexts.org

A variety of oxidizing agents can be employed for this conversion. libretexts.org Classic reagents include chromium-based compounds such as chromic acid (H₂CrO₄, often generated in situ from chromium trioxide or sodium dichromate and sulfuric acid, also known as the Jones reagent), and pyridinium (B92312) chlorochromate (PCC). libretexts.orgnih.gov Potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are also effective for oxidizing secondary alcohols. libretexts.org Milder and more selective methods, such as the Swern and Dess-Martin periodinane oxidations, are also widely used in modern organic synthesis. organic-chemistry.org

Research into the oxidation of α-nitro alcohols to α-nitro ketones has shown that potassium dichromate in a modified procedure can be highly effective, yielding clean products with short reaction times. nih.gov This suggests that chromium-based oxidants are well-tolerated by the nitro group in the molecule. The general procedure involves the dropwise addition of a sulfuric acid solution to a mixture of the nitro alcohol and potassium dichromate. nih.gov

Table 1: Selected Reagents for the Oxidation of Secondary Alcohols

| Reagent | Typical Conditions | Product |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Dropwise acid addition, 1 hr | Ketone |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Ketone |

| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Low temperature (-78 °C) | Ketone |

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl (-OH) group of the secondary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C-2 position, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonating the oxygen in an acidic medium to form an oxonium ion (-OH₂⁺), which can depart as a water molecule, or by converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs).

Once a good leaving group is in place, the carbon atom becomes susceptible to attack by a wide range of nucleophiles. The reaction can proceed through two primary mechanisms:

Sₙ2 (Substitution Nucleophilic Bimolecular): This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Sₙ1 (Substitution Nucleophilic Unimolecular): This mechanism proceeds through a planar carbocation intermediate, which is formed upon the departure of the leaving group. The nucleophile can then attack the carbocation from either face, typically leading to a racemic or nearly racemic mixture of products. This pathway is favored by polar protic solvents and conditions that stabilize the carbocation intermediate.

The presence of the phenyl ring adjacent to the reaction center can influence the reaction mechanism. While the reaction center is not directly benzylic, the proximity of the aromatic ring could offer some stabilization to a potential carbocation intermediate, potentially favoring an Sₙ1 pathway under appropriate conditions.

Reactions Involving the Nitro Aromatic Moiety

The nitro group profoundly influences the reactivity of the aromatic ring and is itself a site for significant chemical transformations.

Investigations into Aromatic Substitution Pathways (e.g., tele-substitution in related nitrophenyl compounds)

The nitro group is a powerful electron-withdrawing group, which has a significant impact on the reactivity of the benzene (B151609) ring towards aromatic substitution.

Electrophilic Aromatic Substitution: The nitro group strongly deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. lkouniv.ac.in This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation much more difficult than for benzene itself. The deactivating effect directs incoming electrophiles to the meta position. ck12.org

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. nih.gov This reaction typically proceeds via an addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate. researchgate.net In this compound, the substituent is at the para position relative to the nitro group. If a leaving group were present at the ipso carbon (C1), this position would be highly activated towards SₙAr.

tele-Substitution: More complex substitution patterns, such as tele-substitution, have been investigated in related nitrophenyl compounds. tele-Substitution is defined as a substitution reaction in which the entering group takes up a position more than one atom away from the atom to which the leaving group was attached. arkat-usa.org For example, studies on 1-nitro-3-(trichloromethyl)benzene (B1620971) have shown that it can undergo tele-substitution with nucleophiles like dialkyl malonates, where the nucleophile attacks the C-6 position, leading to the eventual displacement of the nitro group from the C-1 position. arkat-usa.org While no specific studies on tele-substitution for this compound are documented, the principles established with related structures suggest that under specific conditions with suitable nucleophiles, the aromatic ring could potentially undergo such unconventional substitution pathways.

Mechanistic Studies of Associated Reactions

Kinetic Isotope Effect (KIE) Studies for Elucidation of Reaction Pathways (based on related nitrophenyl compounds)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of bond-breaking and bond-forming events. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.

While KIE studies specifically on reactions involving this compound are not prominent in the literature, investigations on related nitrophenyl compounds provide valuable mechanistic insights. For instance, studies on the proton-transfer reactions of tri-(4-nitrophenyl)-methane with various alkoxide bases have shown significant primary hydrogen/deuterium (B1214612) KIEs (kH/kD). rsc.org These large KIE values indicate that the C-H bond cleavage is the rate-limiting step of the reaction. rsc.org The magnitude of the KIE can also suggest the contribution of quantum mechanical tunneling, especially when the values are unusually large. rsc.org

The following table presents KIE data for the reaction of tri-(4-nitrophenyl)-methane with different alkoxide bases, illustrating the effect of the base and solvent system on the proton transfer mechanism.

| Base/Solvent System | kH/kD at 25°C |

|---|---|

| Ethoxide in Ethanol + Toluene | 8.4 |

| Isopropoxide in Propan-2-ol + Toluene | 8.9 |

| tert-Butoxide in t-Butanol + Toluene | 23.0 |

Data from a study on the proton-transfer reactions of tri-(4-nitrophenyl)-methane. rsc.org

These studies on analogous systems suggest that for reactions involving the formation or transformation of this compound, particularly those involving proton transfers like the initial deprotonation of the nitroalkane in the Henry reaction, KIE measurements could confirm whether this step is rate-determining.

Exploration of Transition States and Intermediates (based on related nitrophenyl compounds)

The stereochemical outcome of the Henry reaction is determined by the geometry of its transition state. For the formation of this compound from 4-nitrobenzaldehyde (B150856) and 1-nitropropane, the transition state involves the approach of the nitronate nucleophile to the carbonyl carbon. Models for the asymmetric Henry reaction often propose a highly organized, cyclic-like transition state, especially when catalyzed by a metal complex or an organocatalyst capable of hydrogen bonding. mdpi.comresearchgate.net

In these models, the catalyst coordinates to both the nitronate and the aldehyde, holding them in a specific orientation that minimizes steric hindrance and electrostatic repulsion. wikipedia.org For aromatic aldehydes like 4-nitrobenzaldehyde, non-covalent π-π stacking interactions between the nitrophenyl ring of the substrate and aromatic moieties within the chiral catalyst can further stabilize the transition state, enhancing stereoselectivity. researchgate.net The nitro group's electron-withdrawing nature activates the aldehyde for nucleophilic attack and can influence the electronic interactions within the transition state assembly. The relative orientation of the substituents on the developing stereocenters in this transition state dictates whether the syn or anti diastereomer is formed. wikipedia.org

Computational studies on related systems help to visualize and calculate the energies of these transient structures. These studies, combined with experimental data, support transition state models where factors like hydrogen bonding, metal chelation, and steric repulsion are key to controlling the stereochemical course of the reaction. researchgate.net

Henry Reaction Mechanisms for β-Nitro Alcohol Formation

The formation of this compound via the Henry reaction follows a well-established, reversible, base-catalyzed mechanism. wikipedia.orgorganic-chemistry.org The reaction can be broken down into three principal steps:

Deprotonation: The reaction is initiated by the deprotonation of the nitroalkane (1-nitropropane) at the α-carbon by a base. This removes a proton to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17, making this step feasible with a suitable base. wikipedia.org

Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This carbon-carbon bond-forming step leads to the formation of a β-nitro alkoxide intermediate. youtube.com

Protonation: The negatively charged oxygen of the β-nitro alkoxide intermediate is protonated by the conjugate acid of the base used in the first step (or by a proton source added during workup). This final step yields the neutral β-nitro alcohol product, this compound. wikipedia.org

All steps of the Henry reaction are reversible. wikipedia.org This reversibility can be exploited in certain synthetic strategies but also means that reaction conditions must be carefully controlled to favor the formation of the desired product and prevent retro-Henry reactions, especially if the product is subjected to strongly basic conditions. nih.gov

Advanced Spectroscopic and Analytical Research on 4 4 Nitrophenyl Butan 2 Ol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of 4-(4-Nitrophenyl)butan-2-ol, which contains a chiral center and a substituted aromatic ring, advanced NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

While specific spectral data for this compound is not widely published, the analysis of the closely related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828), provides a strong basis for predicting its NMR spectrum rsc.orgchegg.com. The primary difference is the substitution at the C2 position—a hydroxyl group in the target alcohol versus a carbonyl group in the ketone analogue.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear as two distinct doublets in the downfield region (approximately δ 7.5 and 8.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring rsc.org. The proton on the carbon bearing the hydroxyl group (C2-H) would likely appear as a multiplet around δ 3.8-4.1 ppm. The adjacent methylene (B1212753) protons (C3-H₂) would be diastereotopic due to the C2 chiral center, appearing as complex multiplets. The terminal methyl protons (C1-H₃) would present as a doublet, coupling with the C2 proton.

The ¹³C NMR spectrum would similarly reflect the molecular structure. The two carbons of the nitro-substituted aromatic ring directly bonded to the nitro group and the butyl chain would be significantly downfield. The carbon bearing the hydroxyl group (C2) would resonate around δ 65-70 ppm, while the terminal methyl carbon (C1) would be found in the upfield region rsc.org.

To resolve ambiguities and confirm connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY experiment would establish the coupling network between protons, confirming the -CH(OH)-CH₂-CH(Ar)- sequence. An HSQC experiment would then correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from the related compound 4-hydroxy-4-(4-nitrophenyl)butan-2-one rsc.org)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 (CH₃) | ~1.2 | Doublet (d) | ~23 |

| C2 (CHOH) | ~3.8-4.1 | Multiplet (m) | ~68 |

| C3 (CH₂) | ~1.8-2.0 | Multiplet (m) | ~45 |

| C4 (CH) | ~2.7-2.9 | Multiplet (m) | ~40 |

| Aromatic (C-H ortho to NO₂) | ~8.2 | Doublet (d) | ~124 |

| Aromatic (C-H meta to NO₂) | ~7.5 | Doublet (d) | ~129 |

| Aromatic (C-ipso) | - | - | ~150 |

| Aromatic (C-NO₂) | - | - | ~147 |

Determining the absolute configuration of the chiral center at C2 is a critical analytical challenge that cannot be solved by standard NMR techniques alone. The Mosher's ester method is a powerful and widely used NMR-based technique for deducing the absolute configuration of secondary alcohols springernature.comnih.gov.

This method involves the reaction of the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomeric esters wikipedia.orgstackexchange.com. Since diastereomers have different physical properties, their NMR spectra will also differ stackexchange.com.

The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation where it shields nearby protons of the alcohol substrate. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, one can observe differential shifts (Δδ = δS - δR) for the protons on either side of the stereocenter mdpi.com. A consistent positive or negative sign for the Δδ values of protons on one side of the molecule versus the other allows for the assignment of the absolute configuration nih.govstackexchange.com. This analysis provides a reliable, non-crystalline method for stereochemical elucidation. Furthermore, the integration of signals corresponding to the two diastereomers can be used to determine the enantiomeric excess (ee) of the original alcohol sample.

Crystallographic Studies and Solid-State Analysis

The arrangement of molecules in the solid state provides fundamental information about intermolecular interactions and physical properties. While a specific crystal structure for this compound may not be available, extensive research on related nitrophenyl compounds allows for a well-founded prediction of its solid-state characteristics uned.esmdpi.com.

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and observing the precise arrangement of molecules in a crystal lattice. For related 4-nitrophenyl derivatives, crystallographic studies often reveal monoclinic or orthorhombic space groups uned.esmdpi.com.

Table 2: Expected Crystallographic Parameters for this compound (Based on analogous nitrophenyl structures uned.esmdpi.com)

| Parameter | Expected Value / Type |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁, or similar centrosymmetric/non-centrosymmetric groups |

| Dominant Packing Forces | O-H···O Hydrogen Bonding, π-π Stacking |

| Secondary Interactions | C-H···O, C-H···π, O···N contacts |

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice mdpi.com. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds rsc.org.

Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a diagnostic fingerprint of the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of its alcohol, alkyl, and aromatic nitro moieties.

The most prominent feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol group; its broadness is a result of intermolecular hydrogen bonding libretexts.org. The C-H stretching vibrations of the alkyl chain and the aromatic ring would appear between 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively pressbooks.pub.

The nitro group (NO₂) provides two very strong and characteristic absorption bands that are invaluable for identification. These are the asymmetric (ν_as) and symmetric (ν_s) N-O stretching vibrations, which for aromatic nitro compounds typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively spectroscopyonline.comorgchemboulder.com. The high intensity of these bands is due to the large change in dipole moment during the vibration spectroscopyonline.com. Other significant peaks would include C=C stretching vibrations of the aromatic ring around 1600 cm⁻¹ and 1500 cm⁻¹, and a C-O stretching band for the secondary alcohol around 1100 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Alkyl Chain | 2850 - 3000 | Medium |

| Asymmetric N-O Stretch | Nitro Group | 1550 - 1475 | Very Strong |

| Symmetric N-O Stretch | Nitro Group | 1360 - 1290 | Very Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Medium |

| C-O Stretch | Secondary Alcohol | ~1100 | Medium-Strong |

In-situ Raman Spectroscopy for Reaction Monitoring and Mechanism Determination (based on related nitrophenyl compounds)

In-situ Raman spectroscopy is a powerful, non-invasive analytical technique that provides real-time molecular information, making it highly suitable for monitoring chemical reactions and elucidating complex mechanisms. chiraltech.comheraldopenaccess.us By tracking the vibrational modes of molecules, which are sensitive to changes in chemical bonding and structure, researchers can follow the consumption of reactants, the formation of intermediates, and the appearance of products as a reaction progresses. hplc.euphenomenex.com This technique is particularly valuable for reactions involving nitrophenyl compounds, where the strong and distinct Raman signals of the nitro group (–NO₂) serve as an excellent spectroscopic probe. chiraltech.comstudylib.net

The catalytic hydrogenation of aromatic nitro compounds is a reaction of significant industrial importance, and in-situ Raman spectroscopy has been effectively employed to monitor its progress. hplc.euhplc.eu For a reaction involving a compound like this compound, the key spectroscopic event to monitor would be the transformation of the nitro group. The symmetric and asymmetric stretching vibrations of the –NO₂ group in p-nitrophenol, a related compound, give rise to intense and characteristic Raman peaks. Specifically, the asymmetric stretching vibration is typically observed around 1333 cm⁻¹, while the symmetric stretch appears near 1430 cm⁻¹. chiraltech.com

During a catalytic reduction, the intensity of these nitro group peaks would decrease over time. Concurrently, new peaks corresponding to the forming amino group (–NH₂) would appear and grow in intensity. This direct, real-time correlation between reactant and product signals allows for precise determination of reaction kinetics and endpoint. hplc.eu Furthermore, the technique can reveal the presence of transient intermediates, such as nitroso (–NO) and hydroxylamine (B1172632) (–NHOH) species, which are crucial for a complete mechanistic understanding of the reduction pathway. nih.govnih.gov The ability to observe these short-lived species provides direct evidence for proposed reaction mechanisms, confirming whether the reaction proceeds via direct hydrogenation or through condensation pathways. nih.gov

The data below, based on characteristic vibrational modes of related p-nitrophenyl compounds, illustrates the key Raman shifts that would be monitored during a hypothetical reduction of this compound.

Table 1: Key Raman Peak Assignments for Monitoring Nitro Group Reduction This table is based on data from related p-nitrophenyl compounds and illustrates the expected vibrational mode changes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Species | Role in Monitoring |

| Asymmetric –NO₂ Stretch | ~1333 - 1343 | Reactant | Disappearance indicates reactant consumption |

| Symmetric –NO₂ Stretch | ~1430 | Reactant | Disappearance indicates reactant consumption |

| C–N Stretch | Varies | Product (Amine) | Appearance indicates product formation |

| N–H Bending | Varies | Product (Amine) | Appearance indicates product formation |

| C=C Ring Stretch | ~1573 - 1596 | Reactant/Product | Shift can indicate electronic changes in the ring |

| C-H Bending | ~1085 - 1115 | Reactant/Product | Can serve as an internal reference |

By continuously acquiring Raman spectra throughout the reaction, a detailed kinetic profile can be constructed, providing insights into reaction rates, catalyst efficiency, and the influence of process parameters like temperature and pressure. hplc.eu This makes in-situ Raman spectroscopy an indispensable tool for both process optimization and fundamental mechanistic studies in the chemistry of nitrophenyl compounds.

Chromatographic Techniques for Enantiomeric Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation and quantification of enantiomers, making it essential for determining the enantiomeric excess (ee) of chiral molecules like this compound. heraldopenaccess.usphenomenex.com The method relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte. eijppr.com This differential interaction leads to different retention times for each enantiomer, allowing for their separation and individual quantification. nih.gov

For the separation of aromatic alcohols such as this compound, polysaccharide-based CSPs are particularly effective and widely used. nih.gov Columns packed with derivatives of cellulose (B213188) or amylose, such as those commercialized under the Daicel CHIRALPAK® and CHIRALCEL® series, have demonstrated broad applicability for this class of compounds. nih.govresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance within the chiral grooves of the polysaccharide polymer. eijppr.com

The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. The ee is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100. This quantitative analysis requires baseline resolution of the enantiomeric peaks for accuracy. uma.es

Method development for a specific compound like this compound involves screening different chiral columns and mobile phase compositions. chiraltech.com For polysaccharide-based columns, typical mobile phases consist of a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). researchgate.net The ratio of these solvents is a critical parameter that influences both retention time and resolution, and it must be carefully optimized. Additives, such as diethylamine (B46881) for basic compounds or trifluoroacetic acid for acidic compounds, may be incorporated into the mobile phase to improve peak shape and resolution. studylib.net

The following table outlines a hypothetical, yet representative, set of chiral HPLC conditions for the enantiomeric analysis of this compound, based on established methods for similar aromatic alcohols.

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Determination This table presents typical starting conditions for the chiral separation of an aromatic alcohol like this compound.

| Parameter | Condition | Purpose |

| Column | Daicel CHIRALPAK® AD-H (or similar amylose-based CSP) | Provides the chiral environment for separation. |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard analytical column dimensions. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Eluent system; ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | The nitrophenyl group provides strong UV absorbance for detection. |

| Column Temp. | 25 °C | Temperature is controlled to ensure reproducible retention times. |

| Injection Vol. | 10 µL | The amount of sample introduced onto the column. |

By employing a validated chiral HPLC method, researchers can reliably determine the enantiomeric purity of this compound, which is critical in fields where stereochemistry dictates biological activity or material properties.

Theoretical and Computational Chemistry Approaches to 4 4 Nitrophenyl Butan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental to the computational study of organic molecules like 4-(4-Nitrophenyl)butan-2-ol. DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating electronic structure, molecular geometries, and energetic properties mdpi.com. Various functionals, such as B3PW91 and LC-BLYP, can be employed depending on the specific properties being investigated mdpi.com.

The flexibility of the butanol chain in this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Table 1: Illustrative Conformational Energy Data (Hypothetical for this compound based on similar molecules)

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | ~65° | 0.00 | 65 |

| B | ~170° | 5.1 | 25 |

Note: This table is illustrative and based on typical energy separations found in similar flexible molecules.

DFT calculations provide detailed information about the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability ulster.ac.uk. A smaller gap generally suggests higher reactivity.

For a related compound, raspberry ketone, the HOMO-LUMO energy gap was calculated to be approximately 7.8 eV, indicating moderate chemical reactivity ulster.ac.uknih.gov. Analysis of the frontier molecular orbitals (HOMO and LUMO) helps predict how the molecule will react. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the hydroxyl group, while the LUMO would be concentrated on the electron-withdrawing nitro group and the associated phenyl ring. This distribution suggests that the phenyl ring is susceptible to electrophilic attack, while the area around the nitro group is prone to nucleophilic attack.

Molecular Modeling and Simulation Studies

Beyond quantum mechanics, molecular modeling encompasses a range of techniques to simulate molecular behavior, predict properties, and study interactions.

Computational methods can predict various spectroscopic data, which can then be compared with experimental results to validate the computed structures. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy. The predicted spectrum for the lowest-energy conformer of this compound can be compared against experimental data to confirm its structure.

Table 2: Comparison of Experimental and Hypothetically Predicted ¹H NMR Chemical Shifts for 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828)

| Proton Assignment | Experimental δ (ppm) rsc.org | Description |

|---|---|---|

| -CH₃ (ketone) | 2.15 | singlet |

| -CH₂- | 2.81 | multiplet |

| -OH | 3.57 | broad singlet |

| -CH(OH)- | 5.20 | multiplet |

| Aromatic CH (ortho to alkyl) | 7.47 | doublet |

Note: This table uses data for the structurally similar 4-hydroxy-4-(4-nitrophenyl)butan-2-one to illustrate the principle of spectroscopic prediction.

In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. Molecular modeling is used to investigate these non-covalent interactions. The primary interactions for this molecule would be hydrogen bonding and π-π stacking.

The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the hydroxyl group itself can act as acceptors. Crystal structure analysis of the related molecule 4-(4-Nitrophenoxy)butanol reveals intermolecular O—H⋯O(nitro) hydrogen bonding, which links molecules into chains nih.govresearchgate.net. Furthermore, π-π stacking interactions occur between the electron-deficient nitrophenyl rings of adjacent molecules nih.gov. Hirshfeld surface analysis is another computational tool used to visualize and quantify different intermolecular contacts within a crystal structure researchgate.net.

Table 3: Intermolecular Interaction Data from a Related Crystal Structure (4-(4-Nitrophenoxy)butanol)

| Interaction Type | Atoms Involved | Distance (Å) | Geometric Feature |

|---|---|---|---|

| Hydrogen Bonding nih.gov | O-H···O (nitro) | - | Links molecules into supramolecular chains |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by modeling the entire reaction pathway mdpi.com. For reactions involving this compound, such as its oxidation, dehydration, or substitution, computational methods can identify the transition state structures, intermediates, and products.

By calculating the energies of these species, a complete energy profile for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing insights into the reaction kinetics mdpi.com. For example, a computational study on the thermal decomposition of N-(4-nitrophenyl)diacetamide used DFT to propose a mechanism involving a six-membered transition state and calculated an activation energy that was consistent with experimental data mdpi.com. A similar approach could be used to study the acid-catalyzed dehydration of this compound, determining whether the reaction proceeds via an E1 or E2 mechanism by locating the relevant transition states and comparing their activation barriers.

Transition State Characterization and Reaction Pathway Energetics

Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states and determining the energetics of reaction pathways involving this compound. A key reaction in the synthesis of this compound is the aldol (B89426) reaction between p-nitrobenzaldehyde and acetone (B3395972). Computational studies on analogous systems, such as the proline-catalyzed aldol reaction, have shed light on the geometry and energetics of the transition states involved.

In a typical computational investigation of the aldol reaction to form the precursor to this compound, the transition state for the carbon-carbon bond formation is located and characterized. This involves identifying a first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the reaction coordinate. The geometry of this transition state reveals the precise arrangement of the reacting molecules as the new bond is formed. For instance, in the proline-catalyzed reaction, the transition state involves the enamine of acetone attacking the carbonyl carbon of p-nitrobenzaldehyde, with the proline catalyst holding the reactants in a specific orientation.

Below is an illustrative data table summarizing typical energetic data that would be obtained from a DFT study on the aldol reaction forming 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the immediate precursor to this compound.

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔG‡) | 15 - 25 |

| Enthalpy of Reaction (ΔH) | -10 to -20 |

| Free Energy of Reaction (ΔG) | -5 to -15 |

Note: These values are representative of typical DFT calculations for aldol reactions and are for illustrative purposes.

Furthermore, computational studies can be extended to model subsequent reactions of this compound, such as its oxidation to the corresponding ketone. DFT calculations can be employed to investigate the mechanism of oxidation by various reagents. For example, in a chromyl chloride oxidation, the transition state for the initial formation of a chromate (B82759) ester and the subsequent C-H bond cleavage can be modeled. The calculated activation barriers for these steps can help in understanding the rate-determining step of the oxidation process.

Computational Support for Kinetic Isotope Effect Interpretations

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly the nature of bond-breaking and bond-making in the rate-determining step. Computational chemistry plays a crucial role in the interpretation of experimentally observed KIEs. By modeling the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues (e.g., replacing a hydrogen with a deuterium), the KIE can be calculated theoretically.

For a reaction involving this compound, such as its enzymatic oxidation to the corresponding ketone by an alcohol dehydrogenase, a primary deuterium (B1214612) KIE would be expected if the C-H bond at the alcohol carbon is broken in the rate-determining step. Computational modeling of this process, often using combined quantum mechanics/molecular mechanics (QM/MM) methods to account for the enzyme active site, can provide a calculated KIE value.

The agreement between the calculated and experimental KIE provides strong support for the proposed transition state structure and reaction mechanism. Discrepancies, on the other hand, can suggest alternative mechanisms or highlight the importance of quantum mechanical tunneling.

Below is a hypothetical data table illustrating how computational results can support the interpretation of KIEs for the oxidation of this compound.

| Isotopic Substitution | Experimental kH/kD | Calculated kH/kD (Semiclassical) | Calculated kH/kD (with Tunneling) | Interpretation |

| C-H vs C-D at C2 | 6.5 | 6.2 | 6.6 | C-H bond cleavage is the rate-determining step. Good agreement with tunneling correction. |

| O-H vs O-D | 1.2 | 1.1 | 1.2 | O-H bond cleavage is not the primary rate-determining step. |

Note: These values are illustrative and represent typical findings in studies of alcohol oxidation where C-H bond cleavage is rate-limiting.

Computational studies can also be used to investigate secondary KIEs. For example, the KIE observed upon isotopic substitution at a non-reacting position can provide information about changes in hybridization and steric environment between the reactant and the transition state.

Applications of 4 4 Nitrophenyl Butan 2 Ol As a Versatile Synthon in Chemical Research

Utilization in the Synthesis of Complex Organic Molecules

The primary route to the 4-(4-nitrophenyl)butan-2-ol framework is through the aldol (B89426) reaction of 4-nitrobenzaldehyde (B150856) and acetone (B3395972), which produces 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828). This aldol product is a valuable intermediate, and its subsequent reduction yields this compound, a chiral 1,3-diol derivative. Both the ketone and the alcohol are versatile building blocks for constructing more elaborate molecular architectures.

The bifunctional nature of this synthon allows for a variety of chemical transformations. The hydroxyl group can be used for esterification, etherification, or as a directing group in subsequent reactions. The nitro group, a strong electron-withdrawing group, can be reduced to an amine, which opens up another avenue for functionalization, such as amide bond formation. This dual reactivity makes it a valuable precursor in the synthesis of pharmaceuticals and other biologically active compounds.

Enantiomerically pure forms of such alcohols are particularly sought after as building blocks for the pharmaceutical industry. researchgate.net The ability to access specific stereoisomers of this compound allows for the synthesis of stereochemically defined complex molecules, which is crucial for their biological function.

Development of Chiral Catalysts and Auxiliaries for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is a cornerstone of modern chemistry. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org

Enantiomerically pure this compound is an ideal candidate for development as a chiral auxiliary. The hydroxyl group can be used to attach the auxiliary to a prochiral substrate. The stereocenter of the alcohol, along with the sterically demanding nitrophenyl group, can then effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus inducing asymmetry.

Methods to obtain enantiomerically pure secondary alcohols, such as enzymatic kinetic resolution (EKR), are well-established. researchgate.net This technique uses enzymes, like lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted, enantiomerically pure alcohol and the acylated product. researchgate.net The availability of such methods makes the production of enantiopure this compound feasible for its use in asymmetric synthesis.

Furthermore, chiral diols derived from this synthon can serve as ligands for metal-based chiral catalysts. The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can influence the stereochemical course of a catalyzed reaction, such as asymmetric hydrogenation or oxidation.

Precursor in Advanced Materials Science Research

While specific applications of this compound in materials science are not yet widely reported, its structure possesses key features that suggest potential utility in this field. The presence of two distinct functional groups—the hydroxyl and the nitro group—allows for its use as a monomer in step-growth polymerization.

For instance, the nitro group can be readily reduced to an amine (4-aminophenyl). The resulting amino-alcohol could then be used in several polymerization strategies:

Polyesters: The hydroxyl group can undergo polycondensation with a dicarboxylic acid.

Polyurethanes: The hydroxyl group can react with a diisocyanate.

Polyamides: The amino group can react with a dicarboxylic acid to form a polyamide.

The rigid phenyl group in the polymer backbone would be expected to impart thermal stability and specific mechanical properties to the resulting polymer. The specific stereochemistry of the butanol backbone could also be used to create polymers with chiral recognition properties or unique self-assembly characteristics. The nitrophenyl moiety itself is known to be useful in materials for optoelectronic applications, suggesting another potential avenue for research. acs.org

Probes for Mechanistic Studies in Organic Chemistry

The formation of the precursor to this compound, namely 4-hydroxy-4-(4-nitrophenyl)butan-2-one, via the aldol reaction is a classic and well-studied transformation. semanticscholar.orgresearchgate.net This reaction is often used as a benchmark for testing the efficacy and selectivity of new catalytic systems, particularly in the field of organocatalysis.

Several catalytic systems have been investigated for the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, as detailed in the table below.

| Catalyst System | Solvent/Medium | Key Mechanistic Insight |

| L-Proline | Aqueous Micellar Media (CTAB) | Demonstrates the feasibility of asymmetric aldol reactions in water without organic solvents, proposing a different reaction mechanism within the micellar environment. semanticscholar.org |

| L-Proline in Sol-Gel Matrix | Not specified | Investigates the effect of catalyst immobilization on performance and recyclability. researchgate.net |

| Biotin-Pyrrolidine in Streptavidin | Not specified | Creates a protein-based organocatalytic system, applying streptavidin-biotin technology to enable aldol additions. researchgate.net |

| (S)-configured catalyst l-3 | Not specified | Used to generate (S)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one, allowing for the study of enantiomeric excess and stereochemical control. rsc.org |

The data gathered from these studies, using the formation of this specific structural backbone as a probe, are crucial for the rational design of more efficient and selective catalysts for a wide range of organic transformations.

Future Directions and Unexplored Research Avenues for 4 4 Nitrophenyl Butan 2 Ol

Development of Novel Stereoselective Synthetic Methodologies

The paramount challenge in unlocking the potential of 4-(4-Nitrophenyl)butan-2-ol lies in the efficient and highly selective synthesis of its individual enantiomers. Future research will likely concentrate on advancing catalytic asymmetric reduction of the parent ketone, a field rich with established yet improvable methods. wikipedia.org Optically active secondary alcohols are crucial intermediates in organic synthesis, and numerous strategies exist for their preparation. rsc.orgnih.gov

Key areas for exploration include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to asymmetric synthesis. rsc.org Catalysts such as chiral oxazaborolidines (CBS reduction), BINOL-derived phosphoric acids, and amino acid-based catalysts could be optimized for the reduction of 4-(4-nitrophenyl)butan-2-one (B1601088). rsc.orgrsc.orgmdpi.com Investigating novel catalyst scaffolds that can accommodate the specific steric and electronic profile of the substrate will be a primary goal.

Transition Metal Catalysis: Homogeneous catalysis using chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, is a powerful tool for asymmetric hydrogenation and transfer hydrogenation. wikipedia.orgnih.gov Future work could focus on designing new chiral phosphine or diamine ligands specifically tailored to create a highly selective chiral environment around the metal center for this substrate.

Biocatalysis: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer unparalleled selectivity under mild, environmentally friendly conditions. nih.govrsc.org Screening diverse microbial sources, including bacteria, yeast, and fungi, for enzymes capable of reducing 4-(4-nitrophenyl)butan-2-one with high enantiomeric excess is a promising avenue. nih.gov Whole-cell biocatalysis, using organisms like Daucus carota (carrot) or various fungi, presents a cost-effective and sustainable alternative to using isolated enzymes. nih.govnih.gov

Table 1: Promising Methodologies for Stereoselective Synthesis

| Methodology | Catalyst/System Example | Potential Advantages | Research Focus |

| Organocatalysis | Chiral Oxazaborolidines | Metal-free, predictable stereochemistry | Catalyst loading optimization, new scaffold design |

| Transition Metal Catalysis | Ru-BINAP/Diamine Complexes | High turnover numbers, broad applicability | Ligand modification, reaction condition screening |

| Biocatalysis | Whole-cell (Daucus carota) | High enantioselectivity, green conditions, low cost | Substrate scope evaluation, process optimization |

Advanced Applications in Catalysis and Asymmetric Transformations

Beyond its synthesis, the utility of enantiopure this compound as a component in other chemical transformations remains a completely unexplored field. Chiral alcohols are not only synthetic targets but can also serve as valuable tools in asymmetric synthesis. nih.gov

Future research could investigate its application as:

A Chiral Auxiliary: The hydroxyl group can be temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction. After the transformation, the auxiliary can be cleaved and recovered.

A Precursor to Chiral Ligands: The alcohol functionality provides a handle for further chemical modification. It could be converted into phosphines, amines, or other coordinating groups to create novel chiral ligands for metal-catalyzed reactions. The rigid phenyl backbone and the electronic nature of the nitro group could impart unique properties to such ligands.

A Chiral Resolving Agent: The enantiomerically pure alcohol could be used to separate racemates of other compounds, such as chiral acids, through the formation of diastereomeric esters.

Integration with Emerging Green Chemistry Principles

Modern synthetic chemistry increasingly emphasizes sustainability. The future development of this compound should be intrinsically linked with green chemistry principles to minimize environmental impact.

Promising green approaches include:

Biocatalytic Synthesis: As mentioned, using enzymes or whole-cell systems operates in aqueous media at ambient temperature and pressure, drastically reducing energy consumption and waste compared to many traditional chemical methods. nih.govrsc.org

Catalytic Transfer Hydrogenation: This method often employs isopropanol (B130326) or formic acid as the hydrogen source, which are safer and easier to handle than high-pressure hydrogen gas. wikipedia.org The by-product of isopropanol, acetone (B3395972), can be easily removed.

Aqueous Micellar Media: For chemical syntheses, the use of surfactants in water to create micelles can solubilize organic substrates, eliminating the need for volatile organic solvents. semanticscholar.org This approach has been demonstrated for the synthesis of the related aldol (B89426) product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828), suggesting its feasibility for reactions involving the target molecule's precursors. semanticscholar.org

Deeper Computational and Mechanistic Understanding for Rational Design

A robust and predictive understanding of the underlying reaction mechanisms is critical for the rational design of more efficient and selective catalysts. Computational chemistry provides a powerful lens through which to study the intricate details of stereoselective transformations. mdpi.comresearchgate.net

Future research in this area should focus on:

Transition State Modeling: Using Density Functional Theory (DFT) and other computational methods to model the transition states of the ketone reduction. This can elucidate the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate and the catalyst that determine which enantiomer is formed. youtube.com

Enzyme-Substrate Docking: For biocatalytic approaches, molecular docking simulations can predict how the 4-(4-nitrophenyl)butan-2-one substrate fits into the active site of various ketoreductases. nih.gov This knowledge can guide protein engineering efforts to create mutant enzymes with enhanced activity and selectivity for this specific substrate.

Reaction Pathway Analysis: Computational studies can help map out the entire reaction energy profile, identifying potential intermediates and rate-limiting steps. This is crucial for optimizing reaction conditions and overcoming kinetic barriers. researchgate.net A deeper understanding of the electronic structure of the nitroaromatic system can also inform the design of subsequent transformations of the final product. mdpi.com

Q & A

Q. Advanced

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases. Retention times differentiate enantiomers .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. Monitor progress via TLC or HPLC .

- Enantiomeric Excess (ee) Determination : Employ chiral shift reagents in NMR (e.g., Eu(hfc)₃) or polarimetry (specific rotation ~±20°) .

What role does this compound play in enzyme kinetic assays?

Q. Advanced

- Substrate for Hydrolases : Ester derivatives (e.g., 4-nitrophenyl butyrate) are hydrolyzed by lipases/esterases, releasing 4-nitrophenoxide (λmax ≈400 nm). Real-time UV-Vis tracking enables kinetic parameter calculation (kcat, Km) .

- Chiral Probes : The alcohol’s stereochemistry helps study enzyme enantioselectivity in asymmetric synthesis .

How does the nitro group affect the compound’s solubility and purification?

Q. Basic

- Solubility : The nitro group increases polarity, reducing solubility in nonpolar solvents (e.g., hexane). Prefer polar aprotic solvents (DMF, DMSO) for reactions .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via melting point (mp ≈85–90°C) .

What computational approaches predict the reactivity of this compound in catalysis?

Q. Advanced

- DFT Calculations : Model electron-withdrawing effects of the nitro group on reaction intermediates (e.g., in oxidation or esterification). Optimize transition states using B3LYP/6-31G(d) .

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., lipases) to predict binding affinity and stereochemical outcomes .

How can thermal stability and decomposition pathways of this compound be analyzed?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C). Mass loss correlates with nitro group elimination or combustion .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting) and exothermic decomposition peaks .

What are the challenges in regioselective functionalization of this compound?

Q. Advanced

- Nitro Group Interference : Direct electrophilic substitution (e.g., bromination) is hindered by nitro’s deactivating effect. Use directed ortho-metalation (DoM) with strong bases (LDA) to introduce substituents .

- Protection Strategies : Temporarily protect the hydroxyl group (e.g., as TMS ether) to avoid side reactions during nitration or alkylation .

How does this compound compare to analogs in biological activity studies?

Q. Advanced

- Structure-Activity Relationships (SAR) : Replace the nitro group with halogens (e.g., Cl) or amines to modulate lipophilicity and bioactivity. Compare antimicrobial efficacy via MIC assays .

- Metabolic Stability : Assess oxidative metabolism (e.g., CYP450 enzymes) using liver microsomes. Nitro reduction to amines is a common pathway .

What safety protocols are essential when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential dust inhalation .

- Waste Disposal : Collect nitro-containing waste separately. Neutralize with reducing agents (e.g., Fe/NH4Cl) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.